2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole
Description
The compound 2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at the 2-position with a 2-(methylsulfanyl)phenyl group and at the 5-position with a prop-2-yn-1-ylsulfanyl moiety.
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c1-3-8-17-12-14-13-11(15-12)9-6-4-5-7-10(9)16-2/h1,4-7H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRAHSREMPGVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(methylsulfanyl)benzoic acid hydrazide with propargyl bromide in the presence of a base, followed by cyclization to form the oxadiazole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including 2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole. These compounds have been evaluated against various cancer cell lines:
-
Cell Lines Tested :
- HT-29 (colon adenocarcinoma)
- MDA-MB-231 (breast adenocarcinoma)
-
Mechanism of Action :
The mechanism by which these compounds exert their anticancer effects includes:
Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and are linked to tumor growth:
- Selectivity :
Some oxadiazole derivatives have shown selective inhibition against membrane-bound carbonic anhydrases (hCA IX and XII) at low nanomolar concentrations, highlighting their potential as therapeutic agents in cancer treatment .
Structure-Activity Relationship (SAR)
The structure of 2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole allows for modifications that can enhance its biological activity. Studies suggest that variations in the substituents on the phenyl ring and the oxadiazole core can significantly alter the compound's potency and selectivity against different biological targets .
Synthesis and Development
The synthesis of 2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole involves multi-step organic reactions that allow for the introduction of various functional groups. This synthetic versatility is crucial for developing analogs with improved pharmacological profiles.
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of sulfur and nitrogen atoms allows for potential interactions with enzymes and receptors, leading to biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives
Substituent Effects on Antibacterial Activity
Several 1,3,4-oxadiazole derivatives with sulfonyl or sulfanyl substituents exhibit notable antibacterial properties. Key comparisons include:
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole
- Structure : 2-position: methylsulfonyl (SO₂CH₃); 5-position: (4-fluorophenyl)sulfonylmethyl.
- Activity: Demonstrated exceptional antibacterial activity against Xanthomonas axonopodis (Xac) and Xanthomonas oryzae (Xoo), with EC₅₀ values of 1.98 µg/mL and 0.17 µg/mL, respectively .
- Mechanism : Sulfonyl groups enhance electron-withdrawing effects, improving binding to bacterial receptors.
2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1)
- Structure: 2-position: 4-fluorophenoxymethyl (–O–CH₂–C₆H₄–F); 5-position: methylsulfonyl.
- Activity : Superior potency against X. oryzae (EC₅₀ = 0.45 µg/mL ) and Ralstonia solanacearum (EC₅₀ = 1.67 µg/mL ) compared to phenyl or benzyl analogs .
- Mechanism: The phenoxymethyl group’s sp³-hybridized methylene improves structural flexibility, facilitating receptor interactions.
Target Compound
- Structural Distinction : The 2-(methylsulfanyl)phenyl and propargylsulfanyl substituents lack sulfonyl groups but retain sulfur-mediated hydrophobic interactions.
- Predicted Activity : Methylsulfanyl’s electron-donating nature may reduce antibacterial efficacy compared to sulfonyl derivatives. However, the propargyl group’s reactivity could enable covalent binding or enhanced membrane penetration.
Substituent Trends in Bioactivity
Evidence suggests substituent hierarchies for antibacterial potency:
Role of Electron-Donating/Withdrawing Groups
Comparative Data Table
Biological Activity
2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole (CAS No. 339015-34-8) is a compound belonging to the oxadiazole family, known for its diverse biological activities. The oxadiazole scaffold has been extensively studied due to its potential as a precursor for various pharmaceuticals, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C12H10N2OS2
- Molar Mass : 262.35 g/mol
- Structure : The compound features a methylsulfanyl group and a propynylsulfanyl moiety attached to the oxadiazole ring, which may influence its biological interactions.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been documented. The compound has shown effectiveness against various bacterial strains:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 40 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have been explored in several studies. For example:
- Compounds similar to the target compound exhibited anti-inflammatory activity comparable to standard drugs like indomethacin.
| Compound | Activity (%) at 20 mg/kg | Reference |
|---|---|---|
| Oxadiazole Derivative A | 64.3% (indomethacin control) | |
| Oxadiazole Derivative B | 61.9% |
This activity is attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways.
Case Studies
Several case studies highlight the biological efficacy of oxadiazoles:
- Anticancer Study : A study reported that a derivative similar to our compound significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation.
- Antimicrobial Assessment : In vitro tests demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
- Anti-inflammatory Evaluation : In a model of acute inflammation, treatment with the compound resulted in decreased edema and lower levels of inflammatory markers compared to untreated controls.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1,3,4-oxadiazole derivatives with sulfur-containing substituents?
- Methodology : Cyclization of diacylhydrazides using dehydrating agents like POCl₃ or H₂SO₄ is a common approach. For example, thioether-substituted oxadiazoles can be synthesized by reacting hydrazide precursors with CS₂ followed by alkylation with propargyl bromide or methyl iodide . Purification often involves column chromatography, and structural confirmation uses IR (C=N and C-O-C stretches at ~1600 cm⁻¹ and ~1250 cm⁻¹) and NMR (characteristic peaks for methylsulfanyl and propargyl groups) .
Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?
- Methodology : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/n space group, unit cell parameters a = 16.89 Å, b = 4.20 Å, c = 27.11 Å) resolves molecular geometry and intermolecular interactions like S···π contacts. IR and NMR verify functional groups, while elemental analysis confirms purity (>98%) .
Advanced Research Questions
Q. What computational methods predict the electronic properties of sulfur-substituted oxadiazoles?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 6.2 eV HOMO, 2.4 eV LUMO for similar compounds) to assess charge transport. Vibrational spectroscopy combined with DFT (B3LYP/6-31G* basis set) identifies key vibrational modes linked to bioactivity . For example, electron-withdrawing groups like sulfanyl enhance electrophilicity, influencing binding to biological targets .
Q. How can in vitro assays evaluate the anticancer potential of this compound?
- Methodology :
- Cytotoxicity : MTS assays on HT-29 (colon) and MDA-MB-231 (breast) cancer cells, with IC₅₀ values compared to controls like doxorubicin .
- Mechanistic Studies : Flow cytometry quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockage). Compound 3e (structurally similar) showed 70% apoptosis in MDA-MB-231 at 50 µM .
- Target Prediction : PASS software predicts STAT3/miR-21 inhibition, validated via molecular docking (AutoDock Vina) against HDAC6 or kinase domains .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodology :
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methylsulfanyl vs. biphenyl groups) on anti-inflammatory activity. For example, 4-chlorophenyl analogs showed 59.5% inhibition vs. 61.9% for dimethoxyphenyl derivatives in carrageenan-induced edema models .
- Assay Variability : Standardize protocols (e.g., dosage at 20 mg/kg in rodent models) and validate cell lines (e.g., HT-29 vs. MDA-MB-231 sensitivity differences) .
Q. What safety precautions are required given structural similarities to carcinogenic oxadiazoles?
- Methodology : Classify handling per WHO guidelines (e.g., trans-2-[(dimethylamino)methylimino]-5-[2-(5-nitro-2-furyl)-vinyl]-1,3,4-oxadiazole is a 2B carcinogen). Use fume hoods for synthesis, and conduct Ames tests or D. magna toxicity assays (e.g., 24h LC₅₀ > 100 mg/L indicates low risk) .
Methodological Notes
- Synthetic Optimization : Microwave-assisted synthesis reduces reaction time (30 min vs. 6h conventional) for cyclization steps .
- Data Reproducibility : Cross-validate computational results (DFT, docking) with experimental spectroscopic data to minimize discrepancies .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicology testing, especially for propargyl-containing compounds due to potential neurotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
